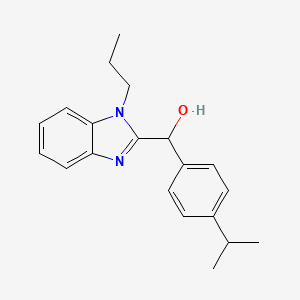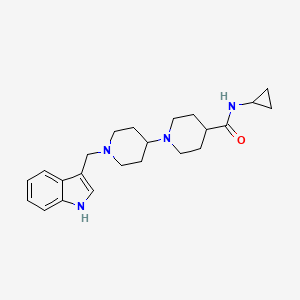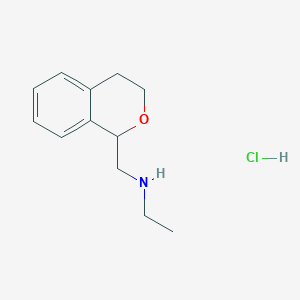
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a complex process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride is not fully understood. However, it is thought to work by modulating the activity of neurotransmitters in the brain, particularly dopamine and acetylcholine. It has also been shown to have an effect on the production of reactive oxygen species, which contributes to its antioxidant properties.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in cognitive function and movement. It has also been shown to reduce the production of reactive oxygen species, which can cause damage to cells and contribute to the development of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride has several advantages and limitations for lab experiments. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising compound for the treatment of neurodegenerative disorders. However, its complex synthesis process and limited availability can make it difficult to use in laboratory experiments.
Orientations Futures
There are several future directions for the study of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride. One direction is to further explore its potential therapeutic applications in the treatment of neurodegenerative disorders. Another direction is to investigate its mechanism of action and how it modulates neurotransmitter activity in the brain. Additionally, research could be conducted to optimize the synthesis process and increase the availability of this compound for laboratory experiments.
Conclusion:
In conclusion, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride is a complex chemical compound that has potential therapeutic applications in the treatment of neurodegenerative disorders. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising compound for further study. However, its complex synthesis process and limited availability can make it challenging to use in laboratory experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride is synthesized through a multi-step process that involves the reaction of 3,4-dihydrocoumarin with formaldehyde and ammonium chloride. This reaction yields the intermediate compound, which is further reacted with ethylene diamine to produce the final product. The synthesis process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. In addition, it has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-13-9-12-11-6-4-3-5-10(11)7-8-14-12;/h3-6,12-13H,2,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIUPWBHGVEEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1C2=CC=CC=C2CCO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine;hydrochloride | |
CAS RN |
31231-60-4 |
Source


|
| Record name | 1H-2-Benzopyran-1-methanamine, N-ethyl-3,4-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31231-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5111263.png)
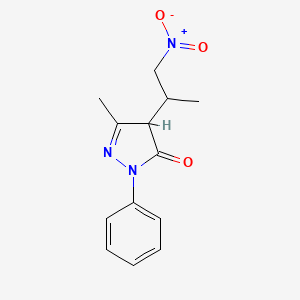
![3-(4-methoxyphenyl)-11-(2-propoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111279.png)
![ethyl 4-amino-2-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5111293.png)
![5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111295.png)
![2-({3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5111306.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5111313.png)
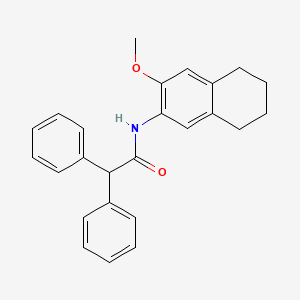

![1-phenyl-N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5111343.png)

